1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Overview
Description
1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is an organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a methylsulfonyl group, and a tetrahydroquinoline moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Urea Linkage: The final step involves the reaction of the sulfonylated tetrahydroquinoline with cyclohexyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of the tetrahydroquinoline moiety.
1-Cyclohexyl-3-phenylurea: Contains a phenyl group instead of the tetrahydroquinoline moiety.
Uniqueness
1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to the presence of the tetrahydroquinoline core and the methylsulfonyl group, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-cyclohexyl-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-24(22,23)20-11-5-6-13-9-10-15(12-16(13)20)19-17(21)18-14-7-3-2-4-8-14/h9-10,12,14H,2-8,11H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWAOYJKGBEBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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